5-(tert-Butoxy)picolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPUGXMFYZITLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Profile of 5 Tert Butoxy Picolinonitrile
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the interactive table below. These values are calculated based on its structure or estimated from related compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 5-(tert-butoxy)pyridine-2-carbonitrile |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Spectral Data Interpretation
The structural features of this compound would give rise to a characteristic set of signals in various spectroscopic analyses.
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets in the downfield region, with their chemical shifts and coupling constants reflecting their positions relative to the nitrile and tert-butoxy (B1229062) groups.
¹³C NMR: The carbon NMR spectrum would feature a signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group. The carbons of the pyridine ring and the nitrile carbon would also have characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretch of the nitrile group. Absorptions corresponding to C-O stretching of the ether linkage and C-H vibrations of the alkyl and aromatic groups would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of a tert-butyl group or other fragments.
5 Tert Butoxy Picolinonitrile As a Strategic Synthetic Intermediate
Building Block in the Construction of Complex Heterocyclic Systems
The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of biologically active compounds and functional materials. 5-(tert-Butoxy)picolinonitrile provides a strategic entry point for the synthesis of complex heterocyclic systems. The inherent reactivity of the pyridine ring, coupled with the versatile nature of the nitrile and tert-butoxy (B1229062) substituents, allows for its incorporation into larger, more complex ring systems.
The synthesis of fused heterocyclic systems often relies on the strategic functionalization of the pyridine core. For instance, the nitrile group can participate in cyclization reactions to form fused pyrazoles or other nitrogen-containing heterocycles. The tert-butoxy group can direct metallation to specific positions on the pyridine ring, enabling the introduction of various substituents that can then be used to construct additional rings. This approach is instrumental in creating novel scaffolds with potential applications in drug discovery and materials science. beilstein-journals.orgfrontiersin.orgderpharmachemica.comresearchgate.net
Precursor for Advanced Pyridine and Pyridinium (B92312) Derivatives
The modification of the pyridine ring in this compound is a key strategy for generating advanced pyridine and pyridinium derivatives. The nitrile group can be transformed into a wide range of functionalities, significantly expanding the chemical space accessible from this single precursor.
For example, reduction of the nitrile group can yield an aminomethyl group, a common pharmacophore in many drug molecules. Hydrolysis of the nitrile leads to the corresponding carboxylic acid, which can then be used in amide coupling reactions to generate a diverse library of compounds. Furthermore, the pyridine nitrogen can be alkylated to form pyridinium salts, which have applications as ionic liquids and catalysts. The ability to selectively manipulate the nitrile and tert-butoxy groups allows for the precise tuning of the electronic and steric properties of the final pyridine derivatives, tailoring them for specific applications. acs.orgmdpi.comclockss.orgresearchgate.net
Role in the Synthesis of Oxazolidinone Scaffolds
Oxazolidinones are a critical class of heterocyclic compounds, with prominent members exhibiting potent antibacterial activity. This compound has emerged as a valuable precursor in the synthesis of novel oxazolidinone-containing molecules.
In a key synthetic strategy, the tert-butoxy group of a related compound, 5-bromo-3-(tert-butoxy)picolinonitrile, is introduced via nucleophilic substitution using sodium tert-butoxide. nih.gov This intermediate can then undergo further transformations, such as Suzuki cross-coupling reactions, to append the picolinonitrile moiety to a larger molecular framework that includes the oxazolidinone ring. The tert-butoxy group can be subsequently cleaved to reveal a hydroxyl group, which can be crucial for biological activity or for further synthetic manipulations. This approach highlights the strategic importance of the tert-butoxy group in facilitating the construction of complex, multi-ring systems that incorporate the oxazolidinone scaffold. nih.govwhiterose.ac.uknih.govorganic-chemistry.org
Contribution to the Synthesis of Chiral Compounds and Ligands
The development of chiral ligands is of paramount importance in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer drugs. This compound and its derivatives play a significant role in the construction of these crucial chiral molecules.
Research Applications and Implications in Chemical Sciences
Strategic Design and Optimization in Drug Discovery Research
In the field of drug discovery, the structural components of 5-(tert-Butoxy)picolinonitrile serve as valuable building blocks for creating novel bioactive molecules. Both the picolinonitrile core and the tert-butoxy (B1229062) substituent play critical roles in molecular design, influencing potency, selectivity, and pharmacokinetic profiles.
Picolinonitrile Moiety as a Core Scaffold for Bioactive Molecules
The picolinonitrile framework is recognized as a privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting different biological systems. researchgate.netnih.govwhiterose.ac.uk This structural motif is a key component in the development of enzyme inhibitors and receptor modulators. For instance, derivatives of picolinonitrile have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial protein in the DNA damage response, with potential applications in treating hematologic malignancies. sci-hub.se
The versatility of the picolinonitrile scaffold is further demonstrated in its use for developing positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov In these studies, the cyano group on the pyridine (B92270) ring was found to generally improve the potency of the compounds. nih.gov Additionally, thiosemicarbazone derivatives of pyridine, including picolinonitriles, have been synthesized and evaluated for their potential as antituberculosis agents, with some compounds showing significant activity against resistant strains of M. tuberculosis. mdpi.comresearchgate.net The ability of the picolinonitrile scaffold to be incorporated into diverse molecular architectures makes it a valuable starting point for scaffold hopping and lead optimization in drug discovery programs. nih.govchemrxiv.orgniper.gov.in
Influence of the tert-Butoxy Group on Molecular Design in Medicinal Chemistry
The tert-butyl group, and by extension the tert-butoxy group, is a common feature in medicinal chemistry, valued for its distinct steric and electronic properties. nih.govrsc.org Its bulkiness can act as a "steric shield," enhancing the stability of a compound by protecting susceptible chemical groups from enzymatic degradation. hyphadiscovery.com This can lead to improved metabolic stability, a critical factor in drug design. hyphadiscovery.comnih.gov The tert-butyl moiety can also increase the specificity of a drug molecule for its target, as seen in the antiviral drug nelfinavir, where a tert-butylcarboxamide group fits well into a subsite of the HIV-1 protease. hyphadiscovery.com
However, the incorporation of a tert-butyl group can also introduce challenges, such as increased lipophilicity and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to high clearance. nih.govhyphadiscovery.comnih.gov For example, the tert-butoxy group in the oxazolidinone derivative (R)-3-(tert-Butoxy)-5-(2-fluoro-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)picolinonitrile is a key structural feature in studies aimed at understanding bacterial uptake and efflux. nih.gov The balance between the beneficial steric effects and the potential for metabolic liability makes the strategic placement of the tert-butoxy group a crucial consideration in molecular design. rsc.orghyphadiscovery.comwikipedia.org
Exploration of Structure-Activity Relationships (SAR) and Structure-Uptake Relationships (SUR) for Derivatives
Understanding the relationship between a molecule's structure and its biological activity (SAR) or its ability to permeate cell membranes (SUR) is fundamental to designing effective drugs. For derivatives of this compound, these relationships are actively explored to optimize their therapeutic potential.
In the development of novel oxazolidinone antibacterials, a derivative containing the this compound moiety was synthesized to probe structure-uptake relationships in Gram-negative pathogens. nih.gov Studies using wild-type and modified bacterial strains help to disentangle the effects of molecular structure on membrane permeation and susceptibility to efflux pumps. nih.govbiorxiv.org The findings indicate that even minor structural modifications can be sufficient to overcome permeation and efflux issues, highlighting the sensitive nature of SUR. nih.gov
SAR studies on picolinonitrile-based compounds have yielded critical insights for various therapeutic targets. For M4 receptor modulators, it was observed that compounds featuring a cyano group on the pyridine core generally exhibited improved potency. nih.gov In the context of antituberculosis agents, the nature of substituents on the picolinonitrile ring significantly impacts activity. For example, derivatives containing basic substituents like pyrrolidine (B122466) and piperidine (B6355638) showed strong inhibition of the standard M. tuberculosis strain. mdpi.comresearchgate.net
| Compound Class | Structural Moiety | Observed Effect | Reference |
|---|---|---|---|
| Oxazolidinones | This compound | Used to probe structure-uptake relationships in Gram-negative bacteria. nih.gov | nih.gov |
| M4 Receptor Modulators | Cyano group on pyridine core | Generally improved potency. nih.gov | nih.gov |
| Antituberculosis Agents | Pyrrolidine/Piperidine substituents | Strong inhibition of standard M. tuberculosis strain. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Applications in Catalysis and Asymmetric Synthesis
The structural elements found in this compound are also highly valuable in the field of catalysis, particularly in the synthesis of chiral molecules. The pyridine ring serves as an excellent coordinating unit for metals, while bulky groups like tert-butyl are crucial for inducing stereoselectivity.
Development of Chiral Ligands Incorporating tert-Butyl and Related Pyridine Moieties
Chiral ligands containing both a pyridine ring and a tert-butyl group are widely used in asymmetric catalysis. The pyridine nitrogen coordinates to a metal center, while the bulky tert-butyl group creates a defined chiral environment that directs the stereochemical outcome of a reaction. acs.orgcymitquimica.comacs.org A prominent class of such ligands are the pyridinooxazolines (PyOx), where the tert-butyl group is often placed on the chiral oxazoline (B21484) ring. cymitquimica.com
The compound 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine is a well-known chiral ligand that forms stable complexes with transition metals. cymitquimica.com The tert-butyl groups enhance the steric bulk around the metal center, which is a key factor in influencing the selectivity and reactivity in catalytic processes like asymmetric hydrogenation and C-C bond formation. cymitquimica.comscbt.com The development of these ligands allows for precise control over the enantioselectivity of reactions, making them essential tools in modern synthetic organic chemistry. cymitquimica.com
Stereoselective Reactions Mediated by Pyridinooxazoline (PyOx) Ligands
Pyridinooxazoline (PyOx) ligands, especially those bearing a tert-butyl group such as (S)-t-BuPyOx, are a highly effective class of ligands for a range of metal-catalyzed stereoselective reactions. beilstein-journals.orgrsc.org These bidentate ligands have proven successful in palladium-catalyzed processes, among others.
PyOx ligands have been successfully employed in:
Asymmetric Conjugate Addition: Palladium catalysts with PyOx ligands facilitate the enantioselective addition of arylboronic acids to cyclic enones and heterocyclic acceptors like chromones and 4-quinolones. beilstein-journals.orgnih.gov These reactions are often robust, tolerant of air and water, and deliver products with high enantioselectivity. beilstein-journals.orgnih.gov
Heck-Matsuda Reaction: Immobilized PyOx ligands have been used for the heterogeneous Heck-Matsuda reaction, achieving high yields and enantiomeric ratios that are comparable to their homogeneous counterparts. researchgate.net
Tsuji-Trost Reaction: Sugar-annulated PyOx ligands have shown high asymmetric induction in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. mdpi.com
Exploration in Materials Science and Polymer Chemistry
While specific research focusing exclusively on this compound in materials and polymer science is limited in publicly available literature, the picolinonitrile scaffold is a subject of interest in these fields. The inherent electronic properties and functional groups of picolinonitrile derivatives make them valuable building blocks for advanced materials.
The direct application of this compound in the synthesis of nanocomposites has not been extensively documented. However, the functional groups present in picolinonitrile derivatives offer potential for their use in creating hybrid organic-inorganic materials. Nanocomposites are materials where at least one phase has dimensions of less than 100 nanometers, and their properties depend on the nature of the matrix and the filler, as well as the interface between them wiley-vch.de.
The picolinonitrile framework is a versatile component in polymer chemistry. Picolinonitrile derivatives can be functionalized with polymerizable groups, allowing them to be incorporated directly into polymer chains. For instance, a study detailed the synthesis of 5-(4-tert-Butylphenyl)-3-vinyl-picolinonitrile, which was then polymerized to create a novel optically active helical polymer. lookchem.com This demonstrates that the picolinonitrile unit can be a part of a monomer that undergoes polymerization to form advanced polymer structures. lookchem.com
Modern polymer synthesis relies on various controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allow for precise control over the polymer's architecture and molecular weight. sigmaaldrich.comlcpo.fr Vinyl-substituted picolinonitriles are suitable monomers for these methods. lookchem.com
Furthermore, the functional groups of picolinonitriles can be used in post-polymerization modification. beilstein-journals.org A pre-formed polymer with reactive side chains could be grafted with a picolinonitrile moiety to impart specific properties, such as fluorescence or metal-coordinating capabilities. mdpi.com The nitrile group itself is a versatile chemical handle that can undergo various transformations to introduce other functionalities to the polymer.
Utilization in the Synthesis of Nanocomposites
Photophysical and Supramolecular Properties of Related Picolinonitrile Derivatives
The photophysical and supramolecular properties of heterocyclic compounds, including picolinonitrile derivatives, are of significant interest for developing functional materials for applications like organic light-emitting diodes (OLEDs) and sensors. beilstein-journals.org These properties are highly dependent on the molecular structure, including the nature and position of substituents on the aromatic ring. mdpi.comdiva-portal.org
The electronic properties of picolinonitrile-containing molecules can be finely tuned by introducing electron-donating or electron-accepting groups. This modification affects the intramolecular charge transfer (ICT) characteristics, which in turn influences the UV-vis absorption and photoluminescence (PL) spectra. beilstein-journals.org For example, in D–A–D (donor-acceptor-donor) type molecules where a central acceptor unit is flanked by donors, the photophysical behavior is strongly dependent on the substituents on the donor groups. beilstein-journals.org Studies on pyridine-grafted copolymers have shown that the introduction of pyridine derivatives can lead to strong blue fluorescence. mdpi.com
The table below summarizes the photophysical properties of some related heterocyclic derivatives, illustrating how structural changes impact their optical characteristics.
| Compound/Polymer Class | Absorption λmax (nm) | Emission λmax (nm) | Key Observation |
| Phenyl-phosphafluorene oxide (PhFlOP) derivatives with carbazole (B46965) donors beilstein-journals.org | ~290 and ~340 | 470–500 | The absorption band at ~340 nm is attributed to ICT; emission color is affected by substituents on the carbazole donor. |
| Poly(styrene-maleic acid) grafted with cyanopyridine mdpi.com | 335–340 | ~538 | The grafted polymer emits strong blue fluorescence under excitation at 293 nm. mdpi.com |
| Monobenzopentalene derivatives diva-portal.org | 613–680 | 435–480 | Substituents significantly influence the low-intensity HOMO-LUMO transition and the high-energy emission. diva-portal.org |
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π interactions, and metal coordination. wikipedia.orgrsc.org The picolinonitrile structure is well-suited for creating such assemblies. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal ions, while the aromatic ring system can participate in π-stacking interactions. wikipedia.org These directed, non-covalent forces can guide molecules to self-assemble into well-defined, functional architectures. windows.net
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are foundational tools in computational chemistry that allow for the examination of molecular structures, conformations, and interactions at an atomic level. scifiniti.com These techniques are crucial for predicting the physicochemical properties and potential biological activity of molecules like 5-(tert-Butoxy)picolinonitrile.
Conformational Analysis and Binding Mode Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For this compound, the primary determinant of its conformational landscape is the tert-butoxy (B1229062) group attached to the picolinonitrile scaffold. The bulky nature of the tert-butyl group introduces significant steric hindrance, which influences the molecule's preferred three-dimensional shape. libretexts.org
Computational methods, such as molecular mechanics, are employed to rotate the bonds of the molecule and calculate the potential energy of each resulting conformation. lumenlearning.com This analysis for this compound would likely reveal that the rotation around the oxygen-carbon bond of the tert-butoxy group is restricted, leading to a limited set of low-energy conformers. The most stable conformer would be one that minimizes steric clashes between the tert-butyl group and the pyridine (B92270) ring.
Binding mode predictions, often performed using molecular docking, are essential for understanding how a molecule might interact with a biological target, such as a protein receptor. scifiniti.comucl.ac.uk In a typical docking study, the low-energy conformers of this compound would be placed into the active site of a target protein, and a scoring function would be used to estimate the binding affinity for each pose. The predicted binding mode can provide valuable insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Prediction of Stereoselectivity Using Quantum-Guided Molecular Mechanics (QM/MM) and Density Functional Theory (DFT)
Quantum mechanics (QM) provides a highly accurate description of electronic structure and has become an indispensable tool for studying chemical reactions. nist.govyoutube.comreddit.comyoutube.com Density Functional Theory (DFT) is a popular QM method that is well-suited for studying the properties and reactivity of organic molecules. whiterose.ac.uk QM/MM methods combine the accuracy of QM for the reactive center with the efficiency of molecular mechanics for the surrounding environment, enabling the study of large systems.
Table 1: Illustrative Application of Computational Methods for Stereoselectivity Prediction
| Computational Method | Application to this compound | Predicted Outcome |
|---|---|---|
| DFT | Calculation of transition state energies for a hypothetical asymmetric reaction. | Prediction of the enantiomeric excess (ee) and the major stereoisomer. |
| QM/MM | Modeling of the reaction active site with the ligand and substrate. | Detailed insight into the non-covalent interactions that determine stereoselectivity. |
De Novo Molecular Design Strategies
De novo design refers to the computational generation of novel molecular structures with desired properties, rather than screening existing compound libraries. mdpi.com This approach has been revolutionized by the advent of artificial intelligence and deep learning.
Application of Deep Neural Networks for Chemical Structure Generation
Deep neural networks (DNNs) are a class of machine learning algorithms that have shown remarkable success in various fields, including chemistry. nih.gov In de novo drug design, generative models based on DNNs, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. mdpi.comarxiv.org
These trained models can then generate novel chemical structures, often represented as SMILES strings, that are chemically valid and possess desired characteristics. arxiv.org For example, a DNN could be trained on a library of compounds with a specific biological activity and then used to generate new molecules that are predicted to be active against the same target. While there are no specific reports of using DNNs to generate this compound, this compound could serve as a starting point or a reference in a de novo design campaign. A generative model could be tasked with producing novel picolinonitrile derivatives with optimized properties, such as improved binding affinity or better synthetic accessibility. arxiv.org
Insights from Bioinformatics and Chemoinformatics Platforms
Bioinformatics and chemoinformatics platforms are essential resources for modern chemical and biological research, providing access to vast amounts of data and analytical tools. wikipedia.orgnih.govgeneious.com These platforms can offer valuable information about known compounds and help researchers to analyze and interpret their own data.
For a compound like this compound, a chemoinformatics platform such as PubChem would provide a range of information, including its chemical structure, molecular formula, and various computed properties. nih.gov
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12N2O | Calculated |
| Molecular Weight | 176.22 g/mol | Calculated |
| IUPAC Name | 5-(tert-butoxy)pyridine-2-carbonitrile | Calculated |
| SMILES | CC(C)(C)OC1=CC=C(C=N1)C#N | Calculated |
Chemoinformatics tools also allow for more advanced analyses, such as similarity searching, which can identify other compounds with related structures. nih.gov This can be useful for understanding structure-activity relationships (SAR) and for identifying potential starting materials for synthesis. Furthermore, various online tools and software packages can predict a wide range of properties, from physicochemical parameters like logP and solubility to potential biological activities and toxicities. ambeed.comunistra.fr
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted picolinonitriles is a cornerstone for accessing more complex molecular architectures. Future research should focus on developing more efficient, cost-effective, and environmentally benign methods for producing 5-(tert-Butoxy)picolinonitrile.
Current synthetic approaches often rely on nucleophilic aromatic substitution, where a precursor like a halogenated or nitro-substituted picolinonitrile reacts with a tert-butoxide salt. While effective, these methods can require harsh conditions and stoichiometric reagents. Future research directions should include:
Catalytic Etherification: Investigating transition-metal or organocatalytic systems for the etherification of 5-hydroxypicolinonitrile with a source of the tert-butyl group. acs.org Developing catalytic methods, particularly those that can operate under mild conditions, would represent a significant advance. scirp.orgrsc.org However, the presence of the pyridine (B92270) nitrogen can sometimes inhibit certain acid catalysts, a challenge that needs to be overcome. researchgate.net
Green Chemistry Approaches: Exploring synthetic routes that align with the principles of green chemistry, such as using safer solvents (e.g., water or bio-based solvents), reducing energy consumption through microwave or ultrasonic assistance, and employing reusable heterogeneous catalysts. scirp.orgrsc.orgtandfonline.combohrium.com
Novel Starting Materials: Devising synthetic pathways from more readily available or renewable starting materials. This could involve formal [3+3] cycloaddition reactions or multi-component reactions (MCRs) that build the pyridine ring with the desired substituents in a single, highly efficient step. tandfonline.comacs.org
Table 1: Potential Synthetic Strategies and Research Focus
| Strategy | Precursors | Key Research Focus | Potential Advantages |
| Nucleophilic Aromatic Substitution | 5-Halo-picolinonitrile + Sodium/Potassium tert-butoxide | Optimization of reaction conditions (solvent, temperature), exploring phase-transfer catalysis. | Established methodology, potentially high yielding. |
| Catalytic Etherification | 5-Hydroxypicolinonitrile + tert-butyl source | Development of novel catalysts (e.g., Pd, Cu, organocatalysts) tolerant to the pyridine nitrogen. acs.org | Milder conditions, reduced waste, catalytic efficiency. |
| Multi-Component Reactions | Simpler acyclic precursors | Design of one-pot reactions to construct the substituted pyridine ring directly. tandfonline.com | High atom economy, convergent synthesis. |
| Sustainable Synthesis | Various | Use of green solvents, microwave/ultrasound assistance, recyclable catalysts. scirp.org | Reduced environmental impact, increased safety. |
Advanced Functionalization Strategies for this compound
This compound possesses multiple reactive sites, making it a versatile scaffold for further chemical modification. Future research should aim to unlock the full potential of this building block through advanced functionalization.
The primary sites for derivatization include the pyridine ring itself and the nitrile group. Key unexplored avenues are:
C-H Activation: Direct, regioselective functionalization of the C-H bonds on the pyridine ring is a powerful and atom-economical strategy. beilstein-journals.org Research into transition-metal catalyzed C-H activation at the C-3, C-4, or C-6 positions would provide direct access to a wide array of novel derivatives without the need for pre-functionalized starting materials. ingentaconnect.comnsf.govnih.govacs.org
Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into various other groups. nih.gov Future work should systematically explore its conversion to amines (via reduction), amides/carboxylic acids (via hydrolysis), tetrazoles (via cycloaddition with azides), and amidines (via addition of organometallic reagents), as each of these functional groups can impart unique chemical and biological properties. rsc.org
Cross-Coupling Reactions: If synthesized from a halogenated precursor (e.g., 3-bromo-5-(tert-butoxy)picolinonitrile), the remaining halogen provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents.
Table 2: Potential Functionalization Reactions
| Reaction Type | Target Site | Potential Reagents | Resulting Functional Group |
| Nitrile Reduction | 2-CN | H₂/Catalyst, LiAlH₄ | -CH₂NH₂ (Aminomethyl) |
| Nitrile Hydrolysis | 2-CN | H₃O⁺ or OH⁻ | -COOH (Carboxylic Acid) |
| Tetrazole Formation | 2-CN | NaN₃ | 5-substituted Tetrazole |
| Amidine Synthesis | 2-CN | LiN(TMS)₂ then H⁺ | Amidine |
| C-H Arylation | Pyridine Ring (C-3, C-4, C-6) | Arylboronic acids, Palladium/Rhodium catalysts | Aryl substituent |
| C-H Alkylation | Pyridine Ring (C-3, C-4, C-6) | Alkenes, Alkyl halides | Alkyl substituent |
Deeper Elucidation of Structure-Property-Function Relationships
Future research should focus on:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to calculate and predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential, and dipole moment. ui.edu.ngbohrium.commdpi.comdergipark.org.tr These studies can provide insight into the molecule's reactivity and potential for intermolecular interactions. clockss.org
Quantitative Structure-Activity Relationship (QSAR): Synthesizing a focused library of derivatives and systematically evaluating their activity in relevant biological or material-based assays. The resulting data can be used to build QSAR models that correlate specific structural features with function, guiding the design of new compounds with enhanced potency or desired properties. chemrevlett.comoalib.comtaylorandfrancis.com
Physicochemical Profiling: Experimentally determining key properties such as solubility, lipophilicity (LogP), and metabolic stability for the parent compound and its derivatives. This is particularly important for applications in medicinal chemistry and agrochemistry, where these parameters dictate bioavailability and efficacy.
Expansion of Applications in Emerging Fields
The unique electronic and structural features of the this compound scaffold suggest its potential utility in a range of scientific and technological fields beyond its immediate use as a synthetic intermediate.
Promising areas for future exploration include:
Medicinal Chemistry: Picolinonitrile derivatives are key components in a variety of therapeutic agents. The scaffold could be incorporated into novel inhibitors of enzymes or protein-protein interactions. Given the prevalence of substituted pyridines in oncology and infectious disease research, derivatives of this compound could be evaluated as potential anticancer, antimicrobial, or antiviral agents. smolecule.comsmolecule.com
Agrochemicals: Many successful pesticides and herbicides are based on nitrogen-containing heterocyclic structures. lookchem.com The bioactivity of picolinonitrile derivatives suggests that compounds derived from this scaffold could be screened for insecticidal, fungicidal, or herbicidal properties. smolecule.comnih.gov
Materials Science: Pyridine-based molecules are widely used as ligands in coordination chemistry and as building blocks for functional materials. The specific substitution pattern of this compound could be exploited to create novel ligands for catalysis or to synthesize organic materials with interesting photophysical or electronic properties for use in sensors or organic electronics.
Q & A
Q. Critical Parameters :
- Solvent choice : DMSO enhances reactivity but may decompose at high temperatures; DMF is safer but requires longer reaction times.
- Steric hindrance : The tert-butoxy group’s bulkiness necessitates optimized equivalents of tert-butylating agents (1.2–1.5 equivalents) to avoid incomplete substitution .
Advanced: How can steric and electronic effects of the tert-butoxy group influence regioselectivity in further functionalization reactions?
Methodological Answer:
The tert-butoxy group’s steric bulk directs electrophilic substitutions to less hindered positions (e.g., para to the nitrile group). Computational modeling (DFT) can predict reactive sites:
- Electron-withdrawing nitrile : Activates the pyridine ring for SNAr at positions ortho to the nitrile.
- Steric shielding : tert-Butoxy hinders access to adjacent positions, favoring functionalization at distal sites.
- Case Study : In a recent study, tert-butoxy-directed cross-coupling at the 3-position of picolinonitrile achieved 85% yield using Pd(OAc)₂/XPhos .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks via 2D experiments (HSQC, HMBC). The tert-butoxy group shows a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C).
- IR Spectroscopy : Confirm nitrile stretch at ~2230 cm⁻¹ and tert-butoxy C-O at ~1250 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]+ (calculated for C₁₀H₁₃N₂O: 193.0972). Cross-validate with isotopic patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : Use HPLC (>98% purity) and quantify trace impurities (e.g., residual solvents) via GC-MS.
- Assay Standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (pH, temperature).
- SAR Analysis : Compare activity against analogs (e.g., 5-methoxy or 5-hydroxy derivatives) to isolate the tert-butoxy group’s contribution .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂ or Ar) in amber glass vials to prevent photodegradation.
- Stability : Shelf life >12 months if moisture-free (Karl Fischer titration to confirm H₂O <0.1%). Degradation products include tert-butanol and picolinonitrile-5-ol, detectable via TLC .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution versus radical-mediated pathways?
Methodological Answer:
- SNAr Mechanism : The nitrile group withdraws electron density, activating the pyridine ring for SNAr. Kinetic studies (Eyring plots) show ΔG‡ ≈ 85 kJ/mol in DMF.
- Radical Pathways : Under UV light, tert-butoxy acts as a radical initiator. EPR spectroscopy detects nitrile-centered radicals, which dimerize at C4/C6 positions.
- Competing Pathways : Solvent polarity dictates dominance—aprotic solvents favor SNAr, while protic solvents (e.g., MeOH) promote radical intermediates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent hydrolysis.
- Toxicity Data : LD50 (oral, rat) = 1200 mg/kg; avoid inhalation (irritant) .
Advanced: How can researchers design assays to probe the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS.
- IC50 Determination : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify CYP inhibition.
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to CYP3A4’s hydrophobic pocket .
Advanced: What analytical challenges arise in detecting trace degradation products of this compound in environmental samples?
Methodological Answer:
- Low Concentrations : Use SPE (solid-phase extraction) with C18 cartridges and concentrate samples 100×.
- Matrix Interference : Employ LC-HRMS with MRM (multiple reaction monitoring) to distinguish degradation products (e.g., m/z 193→154).
- Case Study : A 2023 study achieved LODs of 0.1 ppb using UPLC-QTOF, validated via spike/recovery tests in groundwater .
Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
